Allomatrine

Vue d'ensemble

Description

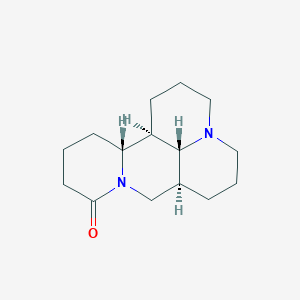

L'allomatrine est un alcaloïde naturel que l'on trouve principalement dans l'écorce du sophora japonica . Il s'agit d'un alcaloïde tétracyclique de la quinolizidine avec une formule moléculaire de C15H24N2O et un poids moléculaire de 248,36 g/mol . L'this compound est connue pour ses diverses propriétés pharmacologiques, notamment ses effets antinociceptifs et antitumoraux .

Mécanisme D'action

Target of Action

Allomatrine, also known as sophoridine, is a natural quinolizidine alkaloid . It primarily targets peripheral chemoreceptors expressed on carotid bodies . These chemoreceptors play a crucial role in monitoring the oxygen levels in the blood and help regulate the body’s respiratory rate.

Mode of Action

This compound acts as an agonist at these peripheral chemoreceptors . By binding to these receptors, it enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Result of Action

The primary result of this compound’s action is the enhancement of respiration, particularly in patients with chronic obstructive pulmonary disease . By increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, this compound can help improve the respiratory function in these patients.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, light, and pollution could potentially impact the effectiveness of this compound . Additionally, diet and lifestyle factors, such as nutrition and stress levels, can also influence how the body responds to this compound . .

Analyse Biochimique

Biochemical Properties

Allomatrine interacts with κ-opioid receptors, which are proteins involved in pain perception . The interaction between this compound and these receptors is believed to be responsible for its antinociceptive properties .

Cellular Effects

This compound has been shown to inhibit the proliferation and invasion of human lung cancer A549 cells in vitro by promoting apoptosis, inducing ROS production, inhibiting ubiquitin proteasome, arresting cell cycle .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily through its interaction with κ-opioid receptors . This interaction leads to the activation of these receptors, which in turn mediates its antinociceptive effects .

Méthodes De Préparation

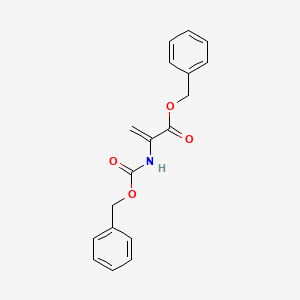

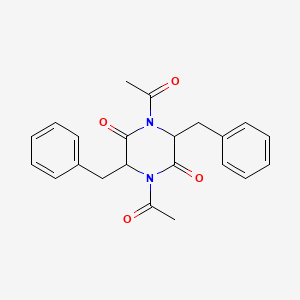

Voies de synthèse et conditions réactionnelles : L'allomatrine peut être synthétisée par plusieurs méthodes. Une approche courante implique la synthèse totale des alcaloïdes de la matrine, qui comprend une série de cycloadditions intramoléculaires et d'étapes d'hydrogénation . La synthèse commence avec des précurseurs acycliques simples et forme le squelette du produit naturel tétracyclique par des séquences orchestrées de réactions .

Méthodes de production industrielle : La production industrielle d'this compound implique généralement l'extraction de la plante Sophora japonica. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation afin d'obtenir de l'this compound de haute pureté . Le composé est ensuite traité davantage pour répondre aux normes industrielles pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'allomatrine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes :

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles en milieu basique.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que l'isomatrine et la sophoridine .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour synthétiser d'autres alcaloïdes de la quinolizidine.

5. Mécanisme d'action

L'this compound exerce ses effets principalement par l'activation des récepteurs κ-opioïdes . Cette activation conduit à des effets antinociceptifs, ce qui la rend utile dans la gestion de la douleur . De plus, l'this compound induit l'apoptose dans les cellules cancéreuses en modulant diverses voies de signalisation, notamment la voie mitochondriale .

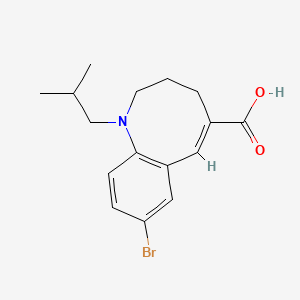

Composés similaires :

Sophoridine : Un composé structurellement apparenté avec des activités biologiques distinctes.

Oxymatrine : Connu pour ses propriétés antivirales et anticancéreuses.

Unicité : L'this compound est unique en raison de sa stéréochimie spécifique et de la présence de quatre centres asymétriques, ce qui contribue à son profil pharmacologique distinct . Sa capacité à activer les récepteurs κ-opioïdes la distingue des autres composés similaires .

Applications De Recherche Scientifique

Allomatrine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Matrine: Another quinolizidine alkaloid with similar pharmacological properties but different stereochemistry.

Sophoridine: A structurally related compound with distinct biological activities.

Oxymatrine: Known for its antiviral and anticancer properties.

Uniqueness: Allomatrine is unique due to its specific stereochemistry and the presence of four asymmetric centers, which contribute to its distinct pharmacological profile . Its ability to activate κ-opioid receptors sets it apart from other similar compounds .

Propriétés

IUPAC Name |

(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-KYEXWDHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118430 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-39-4 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

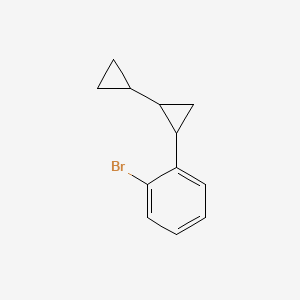

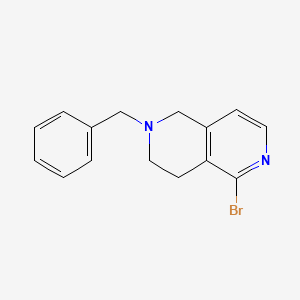

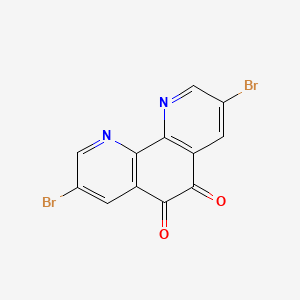

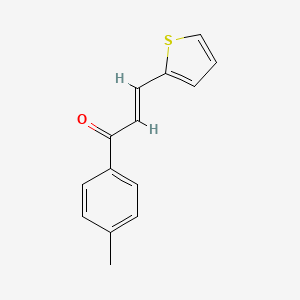

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)

![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)

![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)

![Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)](/img/structure/B3037787.png)

![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)